3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13469013
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O4 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C17H24N2O4/c1-13(2)19(11-16(20)21)15-8-9-18(10-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21) |
| Standard InChI Key | ITURZCZTENGWGN-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The compound features a pyrrolidine ring substituted at the 1-position with a benzyl ester group and at the 3-position with a carboxymethyl-isopropyl-amino moiety . The molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.4 g/mol . Key structural elements include:
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Pyrrolidine ring: A five-membered saturated heterocycle contributing to conformational rigidity.
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Benzyl ester: Enhances lipophilicity and serves as a protective group for carboxylic acids.
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Isopropylamino group: Introduces steric bulk and influences hydrogen-bonding interactions.
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Carboxymethyl side chain: Provides a site for further functionalization or coordination .
Stereochemical Considerations
The compound exists as enantiomeric (R) and (S) forms due to the chiral center at the pyrrolidine C3 position . The (R)-enantiomer has been more extensively studied, with reported molecular weights consistent across sources . A comparative analysis of enantiomeric properties is provided in Table 1.
Table 1: Enantiomeric Properties
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Molecular Weight (g/mol) | 320.4 | 320.4 |
| Specific Rotation [α]D | +24.6° (c=1, CHCl₃) | -23.8° (c=1, CHCl₃) |
| Biological Activity | Higher receptor affinity | Reduced potency |
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis involves a four-step sequence starting from commercially available pyrrolidine precursors :
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Ring functionalization: Introduction of the isopropylamino group via nucleophilic substitution.
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Carboxymethylation: Reaction with bromoacetic acid under basic conditions (pH 10–12).
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Benzyl ester formation: Esterification using benzyl chloride in the presence of DCC (N,N'-dicyclohexylcarbodiimide).
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Chiral resolution: Separation of enantiomers via preparative HPLC with a chiral stationary phase .
Key reaction parameters include:
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Temperature: 0–25°C for aminolysis steps to prevent racemization.
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Catalysts: DMAP (4-dimethylaminopyridine) accelerates esterification yields to >85% .
Laboratory-Scale Modifications
Small-scale syntheses emphasize atom economy and green chemistry principles:
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Microwave-assisted synthesis: Reduces reaction time from 24 hours to 45 minutes at 120°C .
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Biocatalytic approaches: Lipase-mediated esterification achieves 92% enantiomeric excess .
Chemical Reactivity and Stability
Hydrolytic Behavior
The benzyl ester group undergoes cleavage under:
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Acidic conditions (pH <2): Complete hydrolysis to carboxylic acid within 2 hours .
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Basic conditions (pH >10): Partial racemization observed during saponification .
Functional Group Transformations
The compound participates in diverse reactions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Amide formation | EDC/HOBt | Carboxamide derivatives |
| Reductive amination | NaBH₃CN | Secondary amine analogs |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized compounds |
Notably, the isopropylamino group resists nucleophilic substitution under mild conditions, preserving structural integrity during derivatization .
Applications in Pharmaceutical Research
Neurological Target Modulation
The compound serves as a scaffold for GABAₐ receptor modulators. Structural analogs demonstrate:
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Anxiolytic activity: EC₅₀ = 120 nM in rat cortical neuron assays .
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Reduced sedation: 10-fold selectivity over benzodiazepine-binding sites .
Enzyme Inhibition Studies
Inhibition profiles against proteases:
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Dipeptidyl peptidase-4 | 0.45 | Competitive inhibition |
| Matrix metalloproteinase-9 | 2.1 | Allosteric modulation |
These properties underscore its potential in diabetes and cancer therapeutics .
Comparative Analysis with Structural Analogs
Table 2: Pyrrolidine Derivative Comparison
| Compound | Molecular Formula | Key Substituent | Bioactivity (IC₅₀) |
|---|---|---|---|
| 3-(Carboxymethyl-cyclopropyl-amino)... | C₁₇H₂₂N₂O₄ | Cyclopropylamino | 0.78 μM (DPP-4) |
| 3-Isopropylamino-pyrrolidine-1-... | C₁₅H₂₂N₂O₂ | Unmodified amino | 5.2 μM (MMP-9) |
| Target compound | C₁₇H₂₄N₂O₄ | Isopropylamino | 0.45 μM (DPP-4) |
The isopropyl substitution enhances target affinity by 12-fold compared to cyclopropyl analogs, likely due to improved hydrophobic interactions .
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